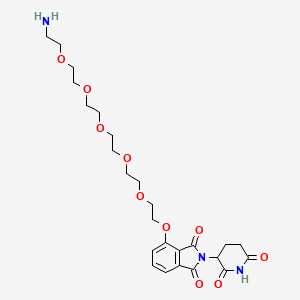

Thalidomide-O-PEG5-amine

Description

Evolution of Targeted Protein Degradation (TPD) Concepts

The concept of TPD is not entirely new, with early examples of drugs leveraging the UPS dating back to the early 2000s. slas.org However, the field has rapidly evolved, particularly with the formalization of the Proteolysis-Targeting Chimera (PROTAC) concept in 2001. nih.govlabinsights.nl This marked a significant leap forward, proposing the use of engineered bifunctional molecules to hijack the UPS for therapeutic purposes. nih.gov The journey of TPD can be seen as a progression from initial concepts to a sophisticated understanding of the underlying molecular mechanisms, leading to the development of a diverse array of degrader technologies. creative-biolabs.com This evolution has expanded the "druggable" proteome, offering potential treatments for a host of diseases, including cancers and neurodegenerative disorders, by targeting proteins previously considered intractable. labinsights.nlcreative-biolabs.com

Fundamental Principles of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are ingeniously designed heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. nih.govyoutube.com This proximity-inducing mechanism facilitates the transfer of ubiquitin, a small regulatory protein, from the E3 ligase to the target protein. nih.govyoutube.com The polyubiquitinated POI is then recognized and degraded by the proteasome, the cell's protein disposal machinery. slas.orgnih.gov

The design of a PROTAC is a modular one, consisting of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. sigmaaldrich.comnih.gov The development of these heterobifunctional molecules has revolutionized drug design by enabling the targeted degradation of specific proteins. biochempeg.com The linker itself is a critical component, as its length and composition can significantly influence the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), which is essential for effective degradation. sigmaaldrich.comnjbio.com

A key advantage of PROTACs is their catalytic mode of action. youtube.comnih.gov Unlike traditional inhibitors that require sustained high concentrations to block a protein's function, a single PROTAC molecule can induce the degradation of multiple target protein molecules. njbio.comnih.gov After the target protein is ubiquitinated and sent for degradation, the PROTAC is released and can engage another target protein and E3 ligase, repeating the cycle. njbio.comnih.gov This catalytic nature allows for potent and sustained protein knockdown at substoichiometric concentrations. nih.govnih.gov

Properties

Molecular Formula |

C25H35N3O10 |

|---|---|

Molecular Weight |

537.6 g/mol |

IUPAC Name |

4-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C25H35N3O10/c26-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-20-3-1-2-18-22(20)25(32)28(24(18)31)19-4-5-21(29)27-23(19)30/h1-3,19H,4-17,26H2,(H,27,29,30) |

InChI Key |

HGYVECUQUPHGDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCN |

Origin of Product |

United States |

Molecular Interactions and Mechanistic Elucidation of Thalidomide O Peg5 Amine in Targeted Protein Degradation

Mechanisms of Cereblon (CRBN) Binding by the Thalidomide (B1683933) Moiety

The interaction between the thalidomide moiety and CRBN is a critical first step in the PROTAC-mediated degradation pathway. This binding event is characterized by specific structural features and interactions within the CRBN binding pocket.

Structural Insights into Glutarimide (B196013) Ring Interactions within the CRBN Binding Pocket

The binding of thalidomide to CRBN is primarily mediated by its glutarimide ring. rsc.orgnih.gov This ring inserts into a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. rsc.orgnih.gov X-ray crystallography studies have revealed that the glutarimide moiety is essential for this interaction. rsc.orgnih.gov Within this pocket, the glutarimide ring forms crucial hydrogen bonds with the protein backbone. Specifically, two hydrogen bonds are formed between the glutarimide ring and the backbone of residues His378 and Trp380. rsc.org An additional hydrogen bond is formed with the side chain of His378. rsc.org The aliphatic carbons of the glutarimide ring are closely packed against three tryptophan residues, contributing to the stability of the interaction. nih.gov In contrast, the phthalimide (B116566) ring of thalidomide is more solvent-exposed on the surface of CRBN, where it can engage with neosubstrates. rsc.orgnih.gov

Table 1: Key Interactions of the Glutarimide Ring in the CRBN Binding Pocket

| Interacting Moiety | CRBN Residue | Type of Interaction |

| Glutarimide Ring | His378 (backbone) | Hydrogen Bond |

| Glutarimide Ring | Trp380 (backbone) | Hydrogen Bond |

| Glutarimide Ring | His378 (side chain) | Hydrogen Bond |

| Glutarimide Ring Aliphatic Carbons | Trp380, Trp386, Trp400 | Hydrophobic Interactions |

Critical Role of Tryptophan Residues in CRBN Ligand Recognition

A defining feature of the thalidomide binding site on CRBN is a "tri-Trp pocket," an aromatic cage composed of three tryptophan residues: Trp380, Trp386, and Trp400. rsc.orgnih.gov These residues, along with a phenylalanine residue (F402) at the base of the pocket, create a hydrophobic environment that accommodates the glutarimide ring of thalidomide. rsc.orgresearchgate.net The close packing of the glutarimide's aliphatic carbons against these tryptophan residues is a key determinant of binding affinity and specificity. nih.gov Mutation of these tryptophan residues, specifically a double mutant of Y384A and W386A, has been shown to abolish thalidomide binding, confirming their critical role in ligand recognition. rsc.org

Stereospecificity of Thalidomide Enantiomer Binding to CRBN and its Implications

Thalidomide is a chiral molecule, existing as two enantiomers, (R)-thalidomide and (S)-thalidomide. Research has unequivocally demonstrated that the binding of thalidomide to CRBN is stereospecific. The (S)-enantiomer exhibits a significantly higher binding affinity for CRBN, approximately 6 to 10 times stronger than the (R)-enantiomer. researchgate.netnih.gov

This difference in binding affinity has profound biological implications. The (S)-enantiomer is the more potent inhibitor of CRBN auto-ubiquitination and is more effective at recruiting neosubstrates to the E3 ligase complex. nih.gov Crucially, it is the (S)-enantiomer that is primarily responsible for the teratogenic effects of thalidomide. nih.govnih.gov While the (R)-enantiomer has weaker activity, it can rapidly racemize in the body, converting to the more active (S)-form. nih.govoregonstate.edu

Structural studies have provided a basis for this stereoselectivity. While both enantiomers can bind within the tri-Trp pocket, the (S)-enantiomer binds in a more "relaxed" conformation. nih.gov In contrast, the (R)-enantiomer must adopt a twisted conformation to avoid steric clashes within the binding site, resulting in a less favorable interaction. nih.gov

Table 2: Comparison of (S)- and (R)-Thalidomide Binding to CRBN

| Feature | (S)-Thalidomide | (R)-Thalidomide |

| Binding Affinity to CRBN | High (6-10 fold stronger) | Low |

| Biological Activity | Potent (therapeutic and teratogenic effects) | Weaker activity |

| Binding Conformation | Relaxed | Twisted |

Formation and Dynamics of the PROTAC Ternary Complex

The binding of the thalidomide moiety of Thalidomide-O-PEG5-amine to CRBN is the first step in a larger process: the formation of a ternary complex. This complex, consisting of the PROTAC molecule, the target protein, and the E3 ubiquitin ligase, is the cornerstone of PROTAC-mediated protein degradation. springernature.com

Principles of Target Protein Recruitment to the E3 Ubiquitin Ligase Complex

A PROTAC molecule, by its bifunctional nature, acts as a molecular bridge. One end of the PROTAC binds to the target protein of interest (POI), while the other end, in this case, the thalidomide moiety, binds to the E3 ligase CRBN. precisepeg.com This simultaneous binding brings the POI into close proximity with the E3 ligase. nih.gov Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to the POI. youtube.com This polyubiquitination marks the POI for recognition and subsequent degradation by the proteasome. precisepeg.com

The formation of the ternary complex is a dynamic equilibrium involving the individual binding of the PROTAC to both the POI and the E3 ligase, and the subsequent association of this binary complex with the other protein. youtube.com The stability and efficiency of this ternary complex are critical for effective protein degradation.

Influence of Linker Properties on Ternary Complex Stability and Assembly

The linker connecting the thalidomide moiety to the target-binding warhead in a PROTAC like this compound is not merely a passive spacer. Its properties, including length, composition, and flexibility, play a crucial role in the formation and stability of the ternary complex. precisepeg.comnih.gov

The length of the linker is a critical parameter. nih.gov A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the POI and the E3 ligase. Conversely, a linker that is too long might not effectively bring the two proteins into the optimal proximity required for efficient ubiquitination. nih.gov

The composition of the linker influences the physicochemical properties of the PROTAC, such as solubility and cell permeability. axispharm.com PEG (polyethylene glycol) linkers, like the PEG5 chain in this compound, are often used to improve the hydrophilicity and water solubility of PROTACs. precisepeg.com This can enhance their bioavailability and ability to function in an aqueous cellular environment. axispharm.com The flexibility of the linker is also important, as it allows the PROTAC to adopt a conformation that is conducive to the formation of a stable ternary complex. researchgate.net A flexible linker can accommodate the structural requirements of both protein binding pockets and facilitate the necessary protein-protein interactions within the ternary complex. nih.gov

Ubiquitination and Proteasomal Degradation Pathways Induced by CRBN-targeting PROTACs

PROTACs incorporating a thalidomide moiety, such as one derived from this compound, function by inducing the formation of a ternary complex between the target protein, the PROTAC itself, and the CRL4-CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation.

The formation of the ternary complex is the foundational step for the subsequent ubiquitination cascade. Once the target protein is brought into close proximity to the CRL4-CRBN E3 ligase complex by the PROTAC, it is recognized as a "neo-substrate" of the ligase. This induced proximity allows the E2 ubiquitin-conjugating enzyme, which is associated with the CRL4-CRBN complex, to efficiently transfer ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the target protein.

This process is iterative, leading to the formation of a polyubiquitin (B1169507) chain on the target protein. Different types of polyubiquitin linkages can be formed, with K48-linked chains being the canonical signal for proteasomal degradation. The length and linkage type of the polyubiquitin chain can influence the efficiency of recognition by the proteasome. The flexibility and length of the PEG linker, in this case, a PEG5 chain, can play a crucial role in orienting the target protein optimally for efficient polyubiquitination by allowing the necessary conformational adjustments within the ternary complex.

Table 1: Key Components in the Polyubiquitination of PROTAC-recruited Target Proteins

| Component | Role in Polyubiquitination |

| PROTAC | Induces the formation of the ternary complex, bringing the target protein and E3 ligase together. |

| Thalidomide Moiety | Binds to the CRBN subunit of the CRL4-CRBN E3 ligase. |

| Target Protein | The protein of interest that is to be degraded. |

| CRL4-CRBN E3 Ligase | The E3 ubiquitin ligase that is hijacked by the PROTAC. |

| E2 Ubiquitin-Conjugating Enzyme | Transfers ubiquitin to the target protein. |

| Ubiquitin | A small regulatory protein that is attached to the target protein. |

| Polyubiquitin Chain | A chain of ubiquitin molecules that marks the target protein for degradation. |

Once a target protein is sufficiently polyubiquitinated, it is recognized by the 26S proteasome, a large, multi-subunit protease complex responsible for degrading unwanted or damaged proteins. The 26S proteasome consists of a 20S core particle, which contains the proteolytic active sites, and one or two 19S regulatory particles, which recognize and unfold the ubiquitinated substrate.

The polyubiquitin chain on the target protein is recognized by ubiquitin receptors within the 19S regulatory particle. This binding event initiates the degradation process. The target protein is then deubiquitinated, unfolded, and translocated into the central chamber of the 20S core particle. Inside the core particle, the protein is cleaved into small peptides by the proteasome's various peptidase activities. These small peptides are then released into the cytosol, where they can be further broken down into individual amino acids and recycled for new protein synthesis. The PROTAC molecule itself is not degraded and can go on to induce the degradation of multiple copies of the target protein, acting catalytically.

Detailed Mechanistic Insights into Neo-Substrate Recognition and Degradation Specificity

The specificity of protein degradation by PROTACs is a critical aspect of their therapeutic potential. While the target-binding ligand provides the primary determinant of which protein is recruited, the interplay between the E3 ligase ligand, the linker, and the target protein's surface dictates the efficiency and specificity of degradation.

The thalidomide moiety of the PROTAC binds to a specific pocket in CRBN. This binding event, in the context of the ternary complex, can allosterically alter the surface of CRBN, creating a novel interface for the recruitment of the target protein. This means that the PROTAC does not simply act as a passive tether but actively participates in creating the recognition site for the neo-substrate.

The nature of the linker connecting the thalidomide moiety to the target-binding ligand is also paramount. The length, rigidity, and chemical composition of the linker, such as the PEG5 chain in this compound, influence the geometry and stability of the ternary complex. An optimal linker will allow for favorable protein-protein interactions between the E3 ligase and the target protein, enhancing degradation efficiency. Conversely, a suboptimal linker can lead to steric clashes or an unfavorable orientation, resulting in poor degradation.

Recent research has highlighted that the degradation efficiency is not solely dependent on the binding affinity of the PROTAC to the target protein or the E3 ligase alone, but rather on the cooperativity and stability of the entire ternary complex. The specific surface features of the neo-substrate, including the number and accessibility of lysine residues for ubiquitination, also contribute significantly to the degradation outcome. Therefore, the rational design of PROTACs, including the careful selection of the E3 ligase ligand and the linker, is crucial for achieving high specificity and potent degradation of the desired target protein.

Table 2: Factors Influencing Neo-Substrate Recognition and Degradation Specificity

| Factor | Influence on Specificity and Efficiency |

| Ternary Complex Geometry | The spatial arrangement of the target protein, PROTAC, and E3 ligase affects the efficiency of ubiquitin transfer. |

| Linker Composition and Length | The PEG5 linker provides flexibility and optimal spacing for the formation of a stable ternary complex. |

| Protein-Protein Interactions | Favorable interactions between the E3 ligase and the target protein within the ternary complex enhance degradation. |

| Neo-Substrate Surface | The availability and accessibility of lysine residues on the target protein's surface are crucial for polyubiquitination. |

| Cooperativity | The synergistic binding within the ternary complex, which is often greater than the individual binding affinities. |

Structure Activity Relationship Sar Studies and Rational Design Principles for Thalidomide O Peg5 Amine Conjugates

Impact of Thalidomide (B1683933) Core Structural Modifications on CRBN Affinity and Degradation Efficiency

The thalidomide moiety's primary role in a PROTAC is to bind to the CRBN E3 ubiquitin ligase, initiating the degradation cascade. rsc.orgjst.go.jp The structural integrity of thalidomide's core components—the phthalimide (B116566) and glutarimide (B196013) rings—and the stereochemistry of their connection are critical determinants of binding affinity and the subsequent efficiency of protein degradation.

The thalidomide molecule is composed of a phthalimide ring and a glutarimide ring. researchgate.net Extensive research has demonstrated that the glutarimide ring is essential for direct interaction with CRBN. jst.go.jpresearchgate.net This interaction occurs within a specific binding pocket on CRBN, where the glutarimide's imide group acts as both a hydrogen bond donor and acceptor. researchgate.netnih.gov Key interactions involve hydrogen bonds with residues like His380 and Trp382, while the aliphatic face of the ring settles into a hydrophobic pocket formed by Trp382, Trp388, and Phe404. nih.gov

Consequently, modifications to the glutarimide ring are generally poorly tolerated. The presence of both carbonyl groups on the glutarimide ring is crucial for binding, and the removal of even one results in a loss of affinity. researchgate.net In contrast, the phthalimide portion of the molecule is more amenable to modification. researchgate.net This part of the molecule is solvent-exposed and directed away from the primary binding pocket, making it the ideal attachment point for linkers in PROTAC design without disrupting CRBN engagement. researchgate.netnih.gov Indeed, the development of thalidomide derivatives like lenalidomide (B1683929) and pomalidomide (B1683931), which feature modifications on the phthalimide ring, has shown that such changes can modulate binding affinity and neosubstrate specificity. rsc.orgnih.gov For instance, replacing the phthalimide core with a benzotriazole (B28993) moiety has been shown to result in a similar binding mode but with improved properties. researchgate.net

| Compound/Modification | Key Structural Feature | Impact on CRBN Binding | Reference |

|---|---|---|---|

| Glutarimide | Core binding motif | Binds to CRBN, though weaker than full IMiDs. | researchgate.net |

| Phthalimide | Non-binding moiety | Exhibits no binding on its own. | researchgate.net |

| δ-Valerolactam | Lacks one glutarimide carbonyl | Loss of binding. | researchgate.net |

| Lenalidomide | Amino group on phthalimide | Stronger binding to CRBN than thalidomide. | rsc.orgnih.gov |

| Pomalidomide | Amino group on phthalimide | Stronger binding to CRBN than thalidomide. | rsc.orgnih.gov |

| Benzotriazole Analogue | Phthalimide replaced by benzotriazole | Similar binding mode to thalidomide with improved properties. | researchgate.net |

Thalidomide possesses a chiral center at the α-carbon of the glutarimide ring, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-thalidomide and (R)-thalidomide. bohrium.comnih.gov This stereochemistry has a profound impact on CRBN binding and subsequent biological activity.

Structural and biochemical studies have consistently shown that the (S)-enantiomer binds to CRBN with significantly higher affinity—approximately 10-fold stronger—than the (R)-enantiomer. bohrium.comnih.govresearchgate.net The glutarimide ring of the (S)-enantiomer adopts a conformation that is more favorable for fitting into the CRBN binding pocket. bohrium.comresearchgate.net Because the (S)-enantiomer is primarily responsible for CRBN binding, PROTACs synthesized from racemic thalidomide will contain a mixture of active and largely inactive isomers, which can complicate development and interpretation of activity data. nih.gov Therefore, the use of enantiomerically pure (S)-thalidomide derivatives is a key principle in the rational design of efficient CRBN-recruiting PROTACs.

Influence of PEG Linker Length and Chemical Composition on PROTAC Activity

The primary function of the linker is to bridge the target protein and the E3 ligase, allowing for the formation of a ternary complex. axispharm.com The length and flexibility of the linker are paramount for achieving an optimal geometric arrangement between the two proteins. nih.govnih.gov An unsuitable linker length can lead to steric clashes between the proteins, preventing complex formation, or it can position the proteins too far apart for efficient ubiquitin transfer. nih.govacs.org

Studies have repeatedly shown a distinct "linker length dependency" for PROTAC efficacy. nih.govsigmaaldrich.comrsc.org For any given target and E3 ligase pair, there is an optimal linker length that maximizes degradation. For example, in a study targeting the Estrogen Receptor (ER), a 16-atom chain length was found to be optimal. nih.govsigmaaldrich.com The composition of the linker also matters. Polyethylene (B3416737) glycol (PEG) linkers, like the one in Thalidomide-O-PEG5-amine, are commonly used due to their hydrophilicity and flexibility. nih.gov This flexibility can be advantageous, allowing the PROTAC to adopt multiple conformations to find the most stable ternary complex arrangement. chemrxiv.org However, in some cases, more rigid linkers, such as those incorporating cycloalkane or triazole motifs, can improve the stability of the ternary complex by reducing the entropic penalty of binding. nih.gov

| Linker Type | Key Property | Impact on PROTAC Activity | Reference |

|---|---|---|---|

| Alkyl Chains | Hydrophobic, flexible | Commonly used, length must be optimized. Can increase lipophilicity. | nih.gov |

| PEG Chains | Hydrophilic, highly flexible | Enhances solubility and flexibility, allowing for productive ternary complex formation. The gauche effect may promote folded conformations. | nih.govacs.org |

| Rigid Linkers (e.g., piperazine) | Conformationally restricted | Can reduce entropic penalty upon binding, potentially increasing ternary complex stability and improving solubility. | nih.gov |

| Macrocyclic Linkers | Constrained topology | Can pre-organize the PROTAC for binding, improving ternary complex efficiency. | nih.gov |

For a PROTAC to be effective, it must first cross the cell membrane to reach its intracellular target. frontiersin.org Due to their bivalent nature, PROTACs are often large molecules with high molecular weight and polar surface area, properties that typically correlate with poor cell permeability. frontiersin.orgacs.org The linker's chemical composition significantly influences these properties.

Research indicates that a PROTAC's ability to adopt folded, more compact conformations can shield its polar surfaces, thereby increasing its passive cell permeability. acs.orgacs.orgnih.gov The flexibility and chemical nature of the linker are essential for this "chameleonic" behavior. chemrxiv.orgacs.org Flexible linkers, particularly PEG-based ones, can facilitate the formation of intramolecular hydrogen bonds and other interactions that stabilize a folded state in the nonpolar environment of the cell membrane, but then open up in the aqueous cytoplasm to engage the target and E3 ligase. acs.orgacs.org Therefore, linker design is a careful balancing act between optimizing for ternary complex formation and ensuring adequate cell permeability.

Correlation between Ligand-Linker Architecture and Overall Protein Degradation Efficacy

A crucial concept in PROTAC efficacy is "cooperativity." Positive cooperativity occurs when the binding of the PROTAC to one protein increases its affinity for the second protein, leading to a more stable ternary complex than would be predicted from the individual binding affinities alone. frontiersin.org This cooperativity is highly dependent on the linker, which can itself form favorable interactions with the surfaces of the target protein or E3 ligase, further stabilizing the complex. frontiersin.orgresearchgate.net The optimal linker is one that facilitates these productive protein-protein and protein-linker interactions. nih.gov

Ultimately, the rational design of a PROTAC, such as one derived from this compound, requires a holistic approach. It moves beyond a simple "trial and error" method of connecting a warhead and a ligase ligand. nih.gov It involves the careful optimization of the thalidomide core for maximal CRBN affinity, the selection of a linker with the ideal length and composition to promote a stable and productive ternary complex, and consideration of how the entire molecule's properties will affect its ability to reach its target within the cell. researchgate.netbiorxiv.org Advances in structural biology and computational modeling are increasingly enabling a more predictive and rational approach to designing these complex molecules. nih.govresearchgate.net

Advanced Research Methodologies and Pre Clinical Applications of Thalidomide O Peg5 Amine

In Vitro Experimental Methodologies for Compound Characterization and Functional Evaluation

A suite of sophisticated in vitro techniques is essential to confirm the mechanism of action and efficacy of a PROTAC derived from Thalidomide-O-PEG5-amine. These methods are designed to dissect the key molecular events orchestrated by the PROTAC, from initial protein interactions to the final degradation of the target protein.

Protein-Protein Interaction (PPI) Analysis Techniques

The primary function of a PROTAC is to induce a novel protein-protein interaction, forming a ternary complex between the target protein, the PROTAC itself, and the E3 ligase. Several advanced methods are employed to study these induced interactions.

Cell-free protein synthesis (CFPS) systems, such as those derived from wheat germ or rabbit reticulocytes, offer a controlled environment to study PROTAC-induced ternary complex formation without the complexity of a live cell. fraunhofer.deidtdna.com These systems contain all the necessary machinery for transcription and translation, allowing researchers to produce specific proteins from a DNA template. idtdna.com

In this context, researchers can synthesize the target protein, the CRBN E3 ligase complex, and then introduce the this compound-based PROTAC. The formation of the ternary complex can be detected using various methods, such as co-immunoprecipitation or AlphaScreen technology. A key advantage of CFPS is the ability to easily manipulate the system, for instance, by introducing mutant proteins to pinpoint specific amino acids required for the interaction. nih.gov For example, a wheat cell-free protein synthesis system was successfully used to screen a human transcription factor protein array, which led to the identification of PLZF as a novel thalidomide-dependent CRBN substrate. rndsystems.com This demonstrates the power of CFPS to identify new "neosubstrates" whose degradation is induced by the thalidomide (B1683933) moiety.

Proximity-dependent biotinylation assays are powerful tools for identifying protein interactions within their native cellular environment. researchgate.net Techniques like BioID and the more recently developed AirID are particularly well-suited for studying PROTACs. elifesciences.org These methods involve fusing a promiscuous biotin (B1667282) ligase, such as AirID, to the E3 ligase of interest, in this case, CRBN (AirID-CRBN). elifesciences.orgnih.gov

When a PROTAC containing the this compound moiety is introduced into cells expressing AirID-CRBN, it brings the target protein into close proximity with the AirID-CRBN fusion. In the presence of biotin, the AirID enzyme will "label" the nearby target protein and any other associated proteins with biotin. These biotinylated proteins can then be isolated using streptavidin affinity purification and identified by mass spectrometry. elifesciences.orgnih.gov This approach provides a high-confidence list of proteins that interact with CRBN in a drug-dependent manner. Studies have shown that AirID-CRBN can successfully achieve pomalidomide-dependent biotinylation of known neosubstrates like IKZF1 and SALL4. elifesciences.org

Table 1: Key Components of an AirID-based Proximity Biotinylation Assay

| Component | Function | Example |

| Bait Protein | The protein of interest fused to the biotin ligase. | AirID-CRBN |

| Biotin Ligase | An enzyme that promiscuously biotinylates proteins in close proximity. | AirID (Ancestral BirA for Proximity-Dependent Biotin Identification) |

| PROTAC | The heterobifunctional molecule that induces the interaction. | This compound conjugated to a target protein ligand. |

| Substrate | Biotin, which is activated by the ligase and attached to nearby proteins. | Biotin |

| Detection Method | Isolation and identification of biotinylated proteins. | Streptavidin affinity purification followed by LC-MS/MS. |

This methodology is crucial for confirming that the PROTAC is mediating the desired interaction between CRBN and the target protein and for identifying potential off-target interactions. nih.govpharmiweb.com

Quantitative Cellular Degradation Assays

The ultimate goal of a PROTAC is to induce the degradation of a target protein. Quantitative cellular degradation assays are performed to measure the efficacy and potency of this effect. The most common method is Western blotting, where cell lysates are separated by gel electrophoresis, and an antibody specific to the target protein is used to visualize and quantify its levels.

For more precise and high-throughput quantification, mass spectrometry-based proteomic approaches are used. In these experiments, cells are treated with varying concentrations of the PROTAC, and the total cellular protein is extracted, digested into peptides, and analyzed by a mass spectrometer. This allows for the simultaneous quantification of thousands of proteins, providing a global view of the PROTAC's effects. wisc.edu From this data, key parameters are determined, such as the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achieved). deepmirror.aichalmers.se These values are critical for comparing the potency and efficacy of different PROTAC molecules.

Biochemical Assays for E3 Ligase Activity and Auto-ubiquitylation Inhibition

To confirm the mechanism of action at a biochemical level, in vitro ubiquitination assays are performed. springernature.comresearchgate.net These assays reconstitute the key components of the ubiquitin-proteasome system in a test tube:

Ubiquitin-activating enzyme (E1)

A specific ubiquitin-conjugating enzyme (E2), such as UbcH5A

The purified CRL4-CRBN E3 ligase complex

The target protein

The PROTAC molecule

Ubiquitin and ATP

By incubating these components together and then analyzing the results by Western blot using an anti-ubiquitin antibody, researchers can directly observe the transfer of ubiquitin molecules to the target protein, confirming that the PROTAC is successfully hijacking the E3 ligase machinery. rndsystems.comnih.gov

A fascinating aspect of thalidomide's mechanism is its ability to inhibit the auto-ubiquitination of CRBN. nih.govresearchgate.net E3 ligases can often ubiquitinate themselves, which can lead to their own degradation and a reduction in activity. Biochemical assays have shown that thalidomide and its derivatives bind to CRBN and block this auto-ubiquitination. nih.govresearchgate.netnih.gov This leads to an accumulation and stabilization of the CRBN protein, which in turn enhances the E3 ligase activity towards its neosubstrates. nih.gov This effect can be measured in vitro by monitoring the ubiquitination status of CRBN itself in the presence and absence of the thalidomide-containing PROTAC.

Target Protein Knockdown Studies in Diverse Cell Lines

To evaluate the therapeutic potential and specificity of a PROTAC derived from this compound, its degradation activity is tested across a panel of diverse cell lines. This is particularly important in cancer research, where different cancer types may have varying sensitivities to the degradation of a specific protein.

Researchers treat various cell lines (e.g., from breast cancer, prostate cancer, multiple myeloma) with the PROTAC and measure the degradation of the target protein, typically by Western blot or quantitative proteomics. nih.govresearchgate.net This allows for the determination of DC50 and Dmax values in different cellular contexts, revealing which cancer types are most likely to respond to the therapy. nih.govescholarship.org For example, a PROTAC designed to degrade the Androgen Receptor (AR) might be tested in various prostate cancer cell lines to identify those most sensitive to AR degradation. nih.gov These studies are critical for identifying the target patient population for a future therapeutic.

Table 2: Example of AR-Degrader Performance Across Prostate Cancer Cell Lines

| Degrader | Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |

| ARD-69 | AR | VHL | LNCaP | 0.86 | >95 |

| ARD-69 | AR | VHL | VCaP | 0.76 | >95 |

| ARD-69 | AR | VHL | 22Rv1 | 10.4 | >95 |

| Degrader 10 | AR | Thalidomide | LNCaP | 10 | 67 |

| Data is illustrative and compiled from published research. nih.gov |

These comprehensive in vitro and cellular studies are fundamental to the pre-clinical development of PROTACs, providing a deep understanding of their mechanism, potency, and selectivity before they can be considered for further development.

Assessment of Anti-Microtubule Activity and Mechanism

While thalidomide's primary mechanism of action is the modulation of the CRBN E3 ligase complex, research into its derivatives has revealed additional, distinct biological activities, including effects on the microtubule network. nih.govdrugbank.com Certain thalidomide analogues have been found to possess potent antimitotic and microtubule-destabilizing properties.

A notable example is the thalidomide derivative 5-hydroxy-2-(2,6-diisopropylphenyl)-1H-isoindole-1,3-dione (5HPP-33), which has demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov Studies have shown that this compound disrupts the cellular microtubule network, inhibiting the reassembly of microtubules after cold-induced depolymerization. nih.gov The mechanism involves the suppression of microtubule dynamics, a critical process for cell division. nih.govnih.gov

Table 1: Effect of Thalidomide Analogue 5HPP-33 on Microtubule Dynamics in MCF-7 Cells

| Parameter | Control (Vehicle-Treated) | 5 µM 5HPP-33 Treated | Percentage Change | Reference |

|---|---|---|---|---|

| Growth Rate | Normal | Decreased by 34% | -34% | nih.gov |

| Shortening Rate | Normal | Decreased by 33% | -33% | nih.gov |

| Time in Paused State | Normal | Increased by 92% | +92% | nih.gov |

| Dynamicity | Normal | Reduced by 62% | -62% | nih.gov |

In Vivo Pre-clinical Model Systems for Mechanistic and Efficacy Studies

To understand the complex biological effects and therapeutic potential of thalidomide-based compounds, researchers employ various in vivo pre-clinical models. These systems are indispensable for studying developmental impacts, validating mechanisms of action, and assessing the efficacy of targeted protein degradation.

Application of Zebrafish Embryo Models for Developmental Biology Insights Linked to CRBN Modulation

The zebrafish (Danio rerio) embryo has emerged as a powerful vertebrate model for studying thalidomide's mechanism of action, particularly its teratogenic effects and its interaction with Cereblon (CRBN). nih.gov Zebrafish are sensitive to thalidomide, which induces developmental defects, most notably in the pectoral fins—organs that are homologous to the forelimbs of mammals. nih.govmdpi.com

The transparency of zebrafish embryos allows for real-time observation of developmental processes. Studies have demonstrated that thalidomide exposure leads to fin defects and other malformations, and these effects are directly linked to CRBN. researchgate.net The binding of thalidomide to CRBN inhibits the E3 ubiquitin ligase activity of the CRL4-CRBN complex, disrupting the degradation of specific protein substrates essential for normal development. nih.gov Crucially, experiments show that directly downregulating the expression of CRBN in zebrafish embryos phenocopies the teratogenic effects of thalidomide treatment, confirming CRBN as the primary target. researchgate.net This model has been instrumental in identifying neosubstrates like SALL4, whose degradation upon thalidomide binding to CRBN is implicated in limb and fin malformations. mdpi.comnih.gov

Table 3: Developmental Effects of Thalidomide and CRBN Modulation in Zebrafish Embryos

| Experimental Condition | Observed Phenotype | Mechanistic Implication | Reference |

|---|---|---|---|

| Thalidomide Treatment | Pectoral fin defects, pericardial edema, reduced otic vesicle size | Demonstrates teratogenic sensitivity and links drug to specific developmental defects. | mdpi.comresearchgate.netnih.gov |

| CRBN Downregulation (knockdown) | Similar pectoral fin and otic vesicle defects as thalidomide treatment | Confirms CRBN is the primary molecular target for thalidomide-induced teratogenicity. | researchgate.net |

| Overexpression of drug-resistant CRBN mutant | Resistance to thalidomide-induced defects | Shows that direct binding of thalidomide to CRBN is required for its teratogenic activity. | researchgate.net |

Mammalian Models for Assessing Targeted Protein Degradation Efficacy

While zebrafish provide invaluable developmental insights, mammalian models are essential for pre-clinical evaluation of the efficacy and pharmacodynamics of targeted protein degradation (TPD) therapeutics, such as PROTACs built with this compound. nih.govbohrium.com These models, typically mice, are used to confirm that a degrader can effectively eliminate a target protein in vivo and to correlate this degradation with a therapeutic outcome.

The fundamental mechanism involves the thalidomide moiety of the PROTAC binding to CRBN, which forms the CRL4-CRBN E3 ubiquitin ligase complex. nih.gov This event recruits the entire complex to a target protein (recognized by the other end of the PROTAC), leading to the target's ubiquitination and subsequent destruction by the proteasome. nih.govresearchgate.net Mammalian models are used to study the degradation of specific "neosubstrates" induced by thalidomide and its derivatives, such as the transcription factors IKZF1 and SALL4. nih.govbohrium.com For example, conditional knockout mouse models, such as Sall4-CKO mice, have been developed to study the specific consequences of losing a particular protein in adult tissues, which helps to validate it as a therapeutic target and to understand potential on-target toxicities of a degrader. nih.gov These models are critical for establishing proof-of-concept for TPD molecules before they advance to clinical trials. bohrium.com

Computational Chemistry and Molecular Modeling Approaches in Degrader Design

The rational design of effective and selective protein degraders relies heavily on computational chemistry and molecular modeling. These approaches provide atomic-level insights into the interactions that govern the formation of the key ternary complex (Target-Degrader-E3 Ligase), guiding the optimization of degrader molecules.

Molecular Docking Simulations for Ligand-Cereblon Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another. In the context of thalidomide-based degraders, docking simulations are crucial for understanding how the thalidomide moiety interacts with its target protein, Cereblon (CRBN). nih.gov

These simulations model the binding of thalidomide and its analogues into a specific pocket on the surface of CRBN, often referred to as the "tri-Trp pocket" due to the presence of three critical tryptophan residues. The simulations help to visualize and analyze the key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, studies have used docking to compare the binding of thalidomide's (S) and (R) enantiomers, revealing that the teratogenic (S)-enantiomer achieves a more stable, relaxed conformation in the binding pocket and forms stronger interactions than the (R)-enantiomer. nih.gov This computational insight correlates well with biochemical data showing stronger binding and greater biological effect for the (S)-enantiomer, highlighting the predictive power of docking in explaining stereospecific drug activity. nih.gov This approach is fundamental for designing novel CRBN ligands with improved affinity and desired properties for PROTAC development. nih.gov

Table 4: Key Interactions in Thalidomide-Cereblon Binding from Molecular Modeling

| Interacting Region of CRBN | Interacting Moiety of Thalidomide | Type of Interaction | Significance | Reference |

|---|---|---|---|---|

| Tri-Tryptophan Pocket (W380, W386, W400) | Phthalimide (B116566) Ring | Hydrophobic / van der Waals | Anchors the ligand within the binding site. | |

| Histidine 378 (H378) | Glutarimide (B196013) Carbonyl | Hydrogen Bond | Provides critical stabilization for the complex. | |

| Binding Pocket Conformation | Glutarimide Ring | Conformational Fit | The (S)-enantiomer adopts a more relaxed conformation, leading to stronger binding. | nih.gov |

Pharmacophore Modeling in the Rational Design of CRBN Ligands

Pharmacophore modeling is a cornerstone in computational drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. researchgate.net In the context of Cereblon (CRBN) ligands, this technique is instrumental in the rational design of novel therapeutics that can modulate the activity of the CRL4-CRBN E3 ubiquitin ligase complex. acs.orgresearchgate.net

The development of CRBN effectors has historically been dominated by derivatives of thalidomide. acs.orgresearchgate.net However, pharmacophore modeling has enabled researchers to explore a much wider chemical space beyond the traditional thalidomide scaffold. acs.org By analyzing the binding modes of various ligands, including the hydrolysis products of thalidomide derivatives, key insights into the necessary structural motifs for CRBN binding can be obtained. researchgate.netebi.ac.uk This approach facilitates a modular design strategy, where the core binding moiety and the linker element that imparts substrate specificity can be systematically optimized. acs.orgresearchgate.net

A typical pharmacophore model for a CRBN ligand includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions that are crucial for high-affinity binding to the thalidomide-binding domain (TBD) of CRBN. nih.gov By screening virtual libraries of compounds against such a model, new potential CRBN ligands can be identified and prioritized for synthesis and biological evaluation. researchgate.net This rational, model-driven approach accelerates the discovery of next-generation CRBN effectors with improved properties and novel substrate specificities. acs.org

Table 1: Key Pharmacophore Features for CRBN Ligand Design

| Feature | Description | Importance in CRBN Binding |

| Hydrogen Bond Acceptor | An atom or group of atoms that can accept a hydrogen bond. | Essential for interaction with key residues in the CRBN binding pocket. |

| Hydrogen Bond Donor | An atom or group of atoms that can donate a hydrogen bond. | Contributes to the stability of the ligand-protein complex. |

| Hydrophobic Group | A nonpolar group of atoms that avoids interaction with water. | Important for occupying the hydrophobic pocket within the CRBN TBD. |

| Aromatic Ring | A cyclic, planar ring system with delocalized pi electrons. | Participates in pi-pi stacking interactions with aromatic residues in the binding site. |

This table outlines the fundamental pharmacophoric features derived from the analysis of known CRBN ligands, guiding the design of new chemical entities.

Ternary Complex Structure Prediction and Optimization Strategies

The therapeutic efficacy of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), which often incorporate a thalidomide-based CRBN ligand, is contingent upon the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and the E3 ligase. nih.govnih.gov The ability to accurately predict the three-dimensional structure of this ternary complex is therefore a critical challenge and a major focus of computational research. nih.gov

Several computational approaches have been developed to model and predict the formation of these ternary complexes. nih.gov These methods often leverage existing crystal structures of the individual components—the target protein, the E3 ligase, and the PROTAC's constituent ligands—to assemble the complete ternary structure. nih.gov Factors influencing the stability and productivity of the ternary complex include the relative orientation of the ligase and the target protein, and the accessibility of lysine (B10760008) residues on the target protein for ubiquitination. nih.govnih.gov

Optimization strategies for the ternary complex involve modifying the linker component of the PROTAC to achieve a more favorable geometry. nih.gov By systematically altering the length, rigidity, and chemical composition of the linker, it is possible to fine-tune the interactions within the ternary complex, leading to enhanced degradation efficiency. arxiv.org Advanced modeling platforms can now predict the most likely conformations of the ternary complex and even distinguish between productive and non-productive arrangements, thereby guiding the rational design of more potent protein degraders. nih.govresearchgate.net

Table 2: Factors Influencing Ternary Complex Stability and Efficacy

| Factor | Description | Impact on Protein Degradation |

| Cooperative Binding | The binding of one protein to the PROTAC enhances the affinity for the second protein. | Increases the concentration of the ternary complex at lower PROTAC concentrations. |

| Linker Length and Flexibility | The chemical bridge connecting the target-binding and E3-binding moieties. | Determines the possible orientations of the target and E3 ligase, affecting ubiquitination efficiency. arxiv.org |

| Interface Interactions | The specific amino acid contacts between the target protein and the E3 ligase within the complex. | A larger and more complementary interface generally leads to a more stable and productive complex. arxiv.org |

| Lysine Accessibility | The availability of lysine residues on the surface of the target protein for ubiquitination. | Essential for the transfer of ubiquitin from the E2-conjugating enzyme to the target, marking it for degradation. nih.gov |

This table summarizes key parameters that are considered and optimized during the computational prediction and refinement of ternary complex structures.

Density Functional Theory (DFT) Calculations for Molecular Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.govnih.gov In the context of drug design and development, DFT calculations provide valuable insights into various molecular properties that are not readily accessible through experimental techniques alone. nih.govresearchgate.net

For molecules like this compound and its derivatives, DFT can be employed to predict their geometric and electronic properties with a high degree of accuracy. nih.gov This includes the calculation of bond lengths, bond angles, and Mulliken atomic charges, which together define the molecule's three-dimensional shape and charge distribution. nih.gov Furthermore, DFT allows for the determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more polarizable and more likely to be reactive. nih.gov By calculating these and other related quantum chemical descriptors, such as ionization potential, electron affinity, and electronegativity, researchers can predict the reactivity of a molecule and its potential to engage in specific chemical reactions, which is crucial for understanding its metabolic fate and potential for off-target interactions. nih.govnih.gov The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and helps in identifying the sites within the molecule that are prone to electrophilic or nucleophilic attack. nih.gov

Table 3: Quantum Chemical Descriptors from DFT Calculations

| Descriptor | Definition | Significance in Reactivity Prediction |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Related to the ability of a molecule to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the ability of a molecule to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. nih.gov |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | A measure of the molecule's tendency to be oxidized. nih.gov |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | A measure of the molecule's tendency to be reduced. nih.gov |

| Electronegativity (χ) | The ability of an atom or molecule to attract electrons. | Provides insight into the polarity of chemical bonds. nih.gov |

This table presents key quantum chemical parameters that can be calculated using DFT to predict the chemical behavior and reactivity of a molecule.

Future Directions and Emerging Research Avenues in Thalidomide O Peg5 Amine and Protac Technology

Development of Next-Generation Thalidomide-based E3 Ligase Ligands with Enhanced Properties

The initial success of thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide (B1683931), as CRBN ligands has paved the way for the development of "next-generation" E3 ligase modulators, often referred to as CELMoDs (Cereblon E3 Ligase Modulatory Drugs). bmsclinicaltrials.comrsc.orgmyeloma.org These newer agents are being purposefully designed to exhibit enhanced properties over their predecessors. The primary goals of this research are to increase binding affinity and specificity to CRBN, which can lead to more efficient and rapid degradation of target proteins. bmsclinicaltrials.comnih.gov

Key areas of development include:

Enhanced Potency and Selectivity: Researchers are creating novel CELMoDs, such as iberdomide (B608038) and mezigdomide, that bind to cereblon with higher affinity and specificity. bmsclinicaltrials.commdpi.com This enhanced binding can lead to more profound and rapid degradation of target neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3). bmsclinicaltrials.commdpi.com

Improved Physicochemical Properties: Modifications to the thalidomide structure are aimed at improving drug-like properties, such as solubility and metabolic stability, which are crucial for clinical effectiveness. researchgate.net

Overcoming Resistance: Novel CELMoDs are being designed to be effective even in patient populations that have developed resistance to earlier immunomodulatory drugs (IMiDs). nih.gov For example, CC-92480 was specifically designed for efficient and rapid protein degradation kinetics to be effective in relapsed or refractory multiple myeloma. nih.gov

Reducing Off-Target Effects: A significant challenge with thalidomide-based ligands is their potential to act as "molecular glues," inducing the degradation of unintended "neo-substrates". Structural modifications, such as introducing methoxy (B1213986) substitutions or altering linker attachment points on the pomalidomide scaffold, are being explored to enhance selectivity and minimize these off-target effects. For instance, one study showed that a methoxy-substituted pomalidomide-based degrader selectively degraded BRD9 without affecting neo-substrates like GSPT1 and IKZF1.

Novel Scaffolds: Research is expanding beyond the traditional glutarimide (B196013) structure of thalidomide. Phenyl dihydrouracil (B119008) derivatives, for example, are being investigated as new CRBN ligands that lack the chiral center prone to racemization, potentially simplifying drug development.

These advancements are enriching the library of available CRBN ligands, providing more tools for the rational design of highly potent and selective PROTACs.

Table 1: Examples of Next-Generation CRBN Ligands and Their Properties

| Compound | Type | Key Feature/Advantage | Targeted Neosubstrates | Source |

|---|---|---|---|---|

| Iberdomide (CC-220) | CELMoD | Higher binding affinity to CRBN than lenalidomide/pomalidomide. | IKZF1, IKZF3 | bmsclinicaltrials.comresearchgate.net |

| Mezigdomide (CC-92480) | CELMoD | Designed for rapid and efficient protein degradation kinetics. Potent anti-myeloma and immune-stimulating activity. | IKZF1, IKZF3 | nih.govmdpi.com |

| Phenyl Dihydrouracil Derivatives | Novel CRBN Ligand | Achiral structure, avoiding racemization issues. Used to degrade targets like BTK and BRD9. | Various (BTK, BRD9, etc.) |

Exploration of Diverse Linker Chemistries Beyond Polyethylene (B3416737) Glycol

While polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity and synthetic accessibility, the field is actively exploring diverse linker chemistries to overcome some of PEG's limitations, such as potential metabolic instability. precisepeg.com The linker is now understood to be far more than a passive spacer; its composition, length, and rigidity critically influence a PROTAC's properties, including cell permeability, solubility, and the stability of the ternary complex. precisepeg.comnih.govaxispharm.comnih.gov

Key trends in linker development include:

Alkyl-Based Linkers: Simple alkyl chains are a common alternative to PEG, offering a more hydrophobic character. precisepeg.comnih.gov The choice between PEG and alkyl motifs allows for the fine-tuning of properties like lipophilicity and topological polar surface area (TPSA). nih.gov

Rigid Linkers: To improve conformational control and pre-organize the PROTAC for optimal ternary complex formation, researchers are incorporating rigid structural motifs. nih.gov These include:

Cycloalkane Structures: Piperazine and piperidine (B6355638) rings are used to add rigidity and can also enhance water solubility and metabolic stability. precisepeg.comnih.gov These motifs have been successfully incorporated into orally bioavailable degraders like ARV-110 and ARV-471. ccspublishing.org.cn

Triazole Moieties: Formed via "click chemistry," triazole-containing linkers are metabolically stable and can help reduce oxidative degradation, making them suitable for therapeutic applications. precisepeg.comnih.gov

Fused Heterocycles: Structures like benzoimidazole and thienopyrimidine can introduce directional rigidity and improve metabolic resistance. precisepeg.com

Macrocyclic Linkers: A more recent innovation involves creating macrocyclic PROTACs where the linker forms a large ring. precisepeg.com This strategy highly constrains the molecule's conformation, which can significantly boost selectivity and reduce the entropic penalty of binding, leading to more efficient degradation. precisepeg.comnih.gov

Functional Linkers: Beyond structural roles, linkers are being designed with active functions. For example, photoswitchable units like diazobenzene can be incorporated to allow for spatiotemporal control over PROTAC activity. nih.gov

Table 2: Comparison of Different PROTAC Linker Types

| Linker Type | Key Characteristics | Advantages | Disadvantages | Source |

|---|---|---|---|---|

| Polyethylene Glycol (PEG) | Flexible, hydrophilic | Good water solubility, synthetically versatile | Potential for reduced metabolic stability | precisepeg.comnih.govnih.gov |

| Alkyl Chains | Flexible, hydrophobic | Synthetically accessible, stable | Can limit aqueous solubility | precisepeg.comnih.gov |

| Cycloalkanes (e.g., Piperazine/Piperidine) | Rigid, can be polar | Enhances rigidity, metabolic stability, and solubility | More complex synthesis | precisepeg.comnih.gov |

| Triazoles | Rigid, stable | Metabolically stable, reduces oxidative degradation | Requires specific click chemistry synthesis | precisepeg.comnih.gov |

| Macrocycles | Highly constrained, rigid | Can significantly enhance selectivity and potency | Challenging to synthesize | precisepeg.comnih.gov |

Advanced Strategies for Improving Selectivity and Potency of PROTACs

Achieving high selectivity and potency is a central goal in PROTAC development to maximize therapeutic effects while minimizing toxicity. nih.govacs.org Researchers are employing a variety of advanced strategies that go beyond simple modifications of the three core PROTAC components.

Key strategies include:

Targeted Delivery Systems: To improve tissue and cell-type selectivity, PROTACs are being conjugated to targeting moieties. This ensures that the degrader is concentrated at the site of action, reducing systemic exposure and potential side effects. nih.govnih.gov

Antibody-PROTAC Conjugates (Ab-PROTACs): By attaching a PROTAC to a tumor-specific antibody, the degrader can be delivered specifically to cancer cells. nih.govacs.org

Folate-Caged PROTACs: Folate receptors are often overexpressed on cancer cells. Caging a PROTAC with folate allows for targeted delivery and release within the tumor environment. nih.gov

Aptamer-PROTAC Conjugates (APCs): Nucleic acid aptamers that bind to specific cell surface proteins can be used to deliver PROTACs to target cells. nih.gov

Conditional Activation: PROTACs are being designed to become active only under specific physiological conditions found in diseased tissues.

Hypoxia-Activated PROTACs: These PROTACs are "caged" with a group that is cleaved in the low-oxygen (hypoxic) environment of solid tumors, releasing the active degrader. acs.orgnih.gov

Structural Optimization for Ternary Complex: The stability and geometry of the ternary complex (PROTAC-Target-E3 Ligase) are critical for degradation efficiency.

Macrocyclization: As mentioned previously, creating macrocyclic PROTACs can pre-organize the molecule into an active conformation, enhancing potency and selectivity. ccspublishing.org.cn

Trivalent PROTACs: Researchers are designing PROTACs with two warheads for the target protein and one for the E3 ligase. This can lead to more sustained and effective degradation.

Computational Design: The use of computational modeling, molecular dynamics simulations, and AI-driven algorithms is becoming increasingly vital for the rational design of PROTACs. computabio.comscienceopen.comresearchgate.net These methods help predict the structure of the ternary complex, optimize linker design, and screen vast chemical libraries to identify promising candidates, accelerating the development process. scienceopen.comresearchgate.net

These innovative approaches are helping to overcome the challenges of poor pharmacokinetics and lack of selectivity that have limited the clinical translation of some early PROTACs. nih.govnih.gov

Investigating and Overcoming Mechanisms of Resistance to CRBN-targeting Degraders

As with any targeted therapy, the emergence of drug resistance is a significant challenge for CRBN-based degraders. researchgate.netashpublications.org Understanding the underlying mechanisms is crucial for developing strategies to overcome it and improve long-term patient outcomes.

The primary mechanisms of resistance to CRBN-targeting degraders often involve genetic alterations in the components of the degradation machinery itself, rather than the target protein. nih.gov Key findings include:

Mutations in CRBN: Missense mutations in the CRBN gene can prevent the binding of the PROTAC's E3 ligase ligand, thereby rendering the degrader ineffective. nih.gov Studies have identified specific "hotspot" residues in CRBN that are crucial for degrader efficacy and are found to be mutated in patients who have relapsed after treatment with IMiDs. nih.gov

Downregulation or Loss of CRBN: A reduction in the expression levels or complete loss of the CRBN protein is a common resistance mechanism. researchgate.net If there is not enough CRBN available, the PROTAC cannot form the necessary ternary complex to trigger degradation. Poor response to IMiDs in some multiple myeloma patients has been linked to low CRBN expression. researchgate.netnih.gov

Alterations in Associated E3 Ligase Components: Resistance can also arise from mutations or loss of other proteins in the CRL4CRBN E3 ligase complex, such as CUL4. nih.gov

Strategies to overcome this resistance are actively being explored:

Development of More Potent Degraders: Novel CELMoDs with higher binding affinity for CRBN may be able to overcome resistance caused by mutations that weaken the interaction. nih.gov

Targeting Alternative E3 Ligases: One of the most promising strategies is to develop PROTACs that hijack different E3 ligases, such as the von Hippel-Lindau (VHL) E3 ligase. researchgate.net Cancer cells that have become resistant to a CRBN-based PROTAC often remain sensitive to a VHL-based one, and vice versa. nih.gov

Alternative Degradation Pathways: Emerging technologies that induce protein degradation independent of the traditional E3 ligase machinery, such as hydrophobic tagging (HyT), offer another avenue to bypass CRBN-mediated resistance. acs.org For example, the HyT degrader J26 was shown to degrade its target, ALK, even when CRBN expression was knocked down. acs.org

Inhibiting Deubiquitylating Enzymes (DUBs): DUBs counteract the action of E3 ligases by removing ubiquitin tags. Inhibiting DUBs could potentially enhance the activity of PROTACs and help overcome resistance. acs.org

By diversifying the E3 ligases utilized and exploring new degradation technologies, researchers aim to create a toolkit of degraders that can be deployed to circumvent the inevitable emergence of resistance. ecancer.org

Expansion of Targeted Protein Classes for Degradation Utilizing Thalidomide-based PROTACs

A major advantage of PROTAC technology is its potential to target proteins that have been historically considered "undruggable" with conventional small-molecule inhibitors. nih.gov Thalidomide-based PROTACs are at the forefront of this expansion, successfully targeting a wide array of proteins implicated in various diseases, particularly cancer. researchgate.netnih.gov

The range of targets for CRBN-based PROTACs has grown significantly and now includes:

Kinases: Numerous kinases involved in cancer signaling have been successfully targeted. Examples include Bruton's tyrosine kinase (BTK), Anaplastic Lymphoma Kinase (ALK), and cyclin-dependent kinases (CDKs). nih.govresearchgate.net

Chromatin Regulators and Transcription Factors: PROTACs have proven effective at degrading proteins that regulate gene expression, which are often difficult to inhibit with traditional approaches. A prominent example is the degradation of bromodomain and extraterminal (BET) proteins like BRD4. researchgate.netresearchgate.net Other targets include histone deacetylases (HDACs) and transcription factors like Ikaros and Aiolos. researchgate.net

Receptors: Nuclear receptors such as the androgen receptor (AR) and estrogen receptor (ER) are key targets in prostate and breast cancer, respectively. The CRBN-based PROTACs ARV-110 (for AR) and ARV-471 (for ER) are among the most advanced in clinical trials. researchgate.net

Other Enzymes and Signaling Proteins: The scope has expanded to include enzymes like SIRT2 and signaling proteins such as BCR-ABL, which is associated with chronic myeloid leukemia. researchgate.netnih.gov

This expansion is driven by the modular nature of PROTACs. By combining a validated CRBN ligand with a warhead that binds to a new protein of interest, researchers can rapidly generate novel degraders. nih.gov This plug-and-play approach has opened up a vast portion of the proteome to therapeutic intervention, offering new hope for treating diseases driven by proteins that lack a suitable active site for inhibition.

Table 3: Selected Protein Targets for Degradation by Thalidomide-based PROTACs

| Protein Target Class | Specific Example(s) | Associated Disease(s) | Source |

|---|---|---|---|

| Nuclear Receptors | Androgen Receptor (AR), Estrogen Receptor (ER) | Prostate Cancer, Breast Cancer | researchgate.net |

| Kinases | Bruton's Tyrosine Kinase (BTK), BCR-ABL, ALK | B-cell malignancies, Chronic Myeloid Leukemia, Lung Cancer | researchgate.netacs.orgnih.gov |

| Chromatin Regulators | BRD4, BRD9, HDAC6 | Various Cancers | researchgate.netresearchgate.net |

| Transcription Factors | IKZF1 (Ikaros), IKZF3 (Aiolos), SALL4 | Hematological Malignancies | |

| Other Enzymes | Sirtuin 2 (SIRT2) | Cancer, Neurodegenerative Diseases | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.